molecular formula C25H31N5O B11257161 N-{3-[Ethyl(phenyl)amino]propyl}-1-(quinoxalin-2-YL)piperidine-3-carboxamide

N-{3-[Ethyl(phenyl)amino]propyl}-1-(quinoxalin-2-YL)piperidine-3-carboxamide

Cat. No.: B11257161
M. Wt: 417.5 g/mol
InChI Key: NGUPPTMHFVVBAW-UHFFFAOYSA-N
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Description

N-{3-[Ethyl(phenyl)amino]propyl}-1-(quinoxalin-2-YL)piperidine-3-carboxamide is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and an ethyl(phenyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[Ethyl(phenyl)amino]propyl}-1-(quinoxalin-2-YL)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[Ethyl(phenyl)amino]propyl}-1-(quinoxalin-2-YL)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-{3-[Ethyl(phenyl)amino]propyl}-1-(quinoxalin-2-YL)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[Ethyl(phenyl)amino]propyl}-1-(quinoxalin-2-YL)piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[Ethyl(phenyl)amino]propyl}-1-(quinoxalin-2-YL)piperidine-3-carboxamide is unique due to its combination of a quinoxaline moiety, a piperidine ring, and an ethyl(phenyl)amino group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H31N5O

Molecular Weight

417.5 g/mol

IUPAC Name

N-[3-(N-ethylanilino)propyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C25H31N5O/c1-2-29(21-11-4-3-5-12-21)17-9-15-26-25(31)20-10-8-16-30(19-20)24-18-27-22-13-6-7-14-23(22)28-24/h3-7,11-14,18,20H,2,8-10,15-17,19H2,1H3,(H,26,31)

InChI Key

NGUPPTMHFVVBAW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(=O)C1CCCN(C1)C2=NC3=CC=CC=C3N=C2)C4=CC=CC=C4

Origin of Product

United States

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